[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone
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Overview
Description
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a pyrrolidine ring, and an imidazo[2,1-b][1,3]thiazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone typically involves multi-step organic synthesisCommon reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry.
Scientific Research Applications
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival of cancer cells or pathogens .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Thiazole Derivatives: Compounds containing the thiazole moiety are widely studied for their antimicrobial and anticancer properties.
Uniqueness
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c19-12-9-18(8-11(12)16-1-4-21-5-2-16)13(20)10-7-17-3-6-22-14(17)15-10/h3,6-7,11-12,19H,1-2,4-5,8-9H2/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAUJFIVWCSEPL-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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